molecular formula C6H6Cl2N2 B169725 (2,6-Dichloropyridin-3-YL)methanamine CAS No. 120739-71-1

(2,6-Dichloropyridin-3-YL)methanamine

Cat. No.: B169725
CAS No.: 120739-71-1
M. Wt: 177.03 g/mol
InChI Key: NGFZWMGHYIIRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dichloropyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH₂NH₂) at position 3 and chlorine substituents at positions 2 and 6 on the pyridine ring. Its molecular formula is C₆H₆Cl₂N₂ (free base) or C₆H₇Cl₃N₂ in its hydrochloride form, with reported molecular weights varying between 177.03 g/mol (free base) and 213.50–238.09 g/mol (hydrochloride salt, depending on the source) . The compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, as evidenced by its inclusion in catalogs of pyridine derivatives and specialty chemicals .

Properties

CAS No.

120739-71-1

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

(2,6-dichloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2

InChI Key

NGFZWMGHYIIRAF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1CN)Cl)Cl

Canonical SMILES

C1=CC(=NC(=C1CN)Cl)Cl

Synonyms

C-(2,6-Dichloro-pyridin-3-yl)-MethylaMine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The biological and chemical properties of pyridinyl methanamine derivatives are highly influenced by the positions of chlorine substituents. Key structural analogs include:

Compound Name Substituent Positions Molecular Formula (Free Base) Molecular Weight (Free Base) Hydrochloride Molecular Weight CAS Number (Hydrochloride)
(2,6-Dichloropyridin-3-yl)methanamine 2,6-Cl; 3-CH₂NH₂ C₆H₆Cl₂N₂ 177.03 g/mol 213.50–238.09 g/mol* EN300-1717230
(5,6-Dichloropyridin-3-yl)methanamine 5,6-Cl; 3-CH₂NH₂ C₆H₆Cl₂N₂ 177.03 g/mol 213.50 g/mol 1428532-85-7
(4,6-Dichloropyridin-3-yl)methanamine 4,6-Cl; 3-CH₂NH₂ C₆H₆Cl₂N₂ 177.03 g/mol 213.50 g/mol 1428532-84-6
(3,5-Dichloropyridin-4-yl)methanamine 3,5-Cl; 4-CH₂NH₂ C₆H₆Cl₂N₂ 177.03 g/mol N/A 418795-04-7

Note: Discrepancies in hydrochloride molecular weights (e.g., 213.50 vs. 238.09) may arise from differences in salt hydration states or data entry errors in sources .

Physicochemical Properties

  • Solubility: Chlorine’s electron-withdrawing nature reduces hydrophilicity, making dichloropyridinyl methanamines less water-soluble than non-halogenated analogs like (3-methylpyridin-2-yl)methanamine .
  • Basicity : The amine group’s basicity is modulated by chlorine’s inductive effects. For example, Cl at positions 2 and 6 (ortho to each other) may sterically hinder protonation compared to 5,6-Cl (meta) derivatives .

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